molecular formula C21H21N B14681862 2-methyl-N,N-bis(2-methylphenyl)aniline CAS No. 28604-77-5

2-methyl-N,N-bis(2-methylphenyl)aniline

Cat. No.: B14681862
CAS No.: 28604-77-5
M. Wt: 287.4 g/mol
InChI Key: KXJIIWGGVZEGBD-UHFFFAOYSA-N
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Description

2-methyl-N,N-bis(2-methylphenyl)aniline is an organic compound with the molecular formula C21H23N. It is a derivative of aniline, where the nitrogen atom is bonded to two 2-methylphenyl groups and one 2-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,N-bis(2-methylphenyl)aniline typically involves the reaction of aniline with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

C6H5NH2+2C6H4(CH3)ClC6H4(CH3)N(C6H4(CH3))2+2HCl\text{C}_6\text{H}_5\text{NH}_2 + 2 \text{C}_6\text{H}_4(\text{CH}_3)\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{N}(\text{C}_6\text{H}_4(\text{CH}_3))_2 + 2 \text{HCl} C6​H5​NH2​+2C6​H4​(CH3​)Cl→C6​H4​(CH3​)N(C6​H4​(CH3​))2​+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,N-bis(2-methylphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-methyl-N,N-bis(2-methylphenyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-methyl-N,N-bis(2-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methylaniline: Aniline derivative with a single methyl group attached to the nitrogen atom.

    N,N-dimethylaniline: Aniline derivative with two methyl groups attached to the nitrogen atom.

    N,N-bis(2-hydroxyethyl)aniline: Aniline derivative with two hydroxyethyl groups attached to the nitrogen atom.

Uniqueness

2-methyl-N,N-bis(2-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 2-methylphenyl groups and one 2-methyl group on the nitrogen atom enhances its stability and reactivity compared to other aniline derivatives.

Properties

CAS No.

28604-77-5

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

2-methyl-N,N-bis(2-methylphenyl)aniline

InChI

InChI=1S/C21H21N/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

KXJIIWGGVZEGBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

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